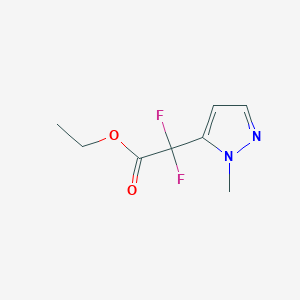

ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(2-methylpyrazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)8(9,10)6-4-5-11-12(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFXEYLSJAWNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=NN1C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate typically involves the reaction of ethyl difluoroacetate with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluoroacetate group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Chemistry

Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for the introduction of fluorine atoms, which can significantly alter the reactivity and properties of synthesized compounds.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies are being conducted to evaluate its effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration into its mechanism of action.

Medicinal Chemistry

This compound is being examined as a potential pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific biological pathways. The difluoroacetate group is particularly noteworthy for its ability to modulate biological activity through interactions with enzymes and receptors.

Industrial Applications

In industrial settings, this compound is explored for its utility in the development of novel materials and chemical processes. The incorporation of fluorinated groups can enhance material properties such as stability, solubility, and reactivity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of derivatives based on this compound and their evaluation for anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for drug development targeting cancer treatment .

Case Study 2: Antimicrobial Research

Another research initiative focused on assessing the antimicrobial efficacy of this compound against common pathogens. The findings demonstrated promising activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoroacetate group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The pyrazole ring may also contribute to the compound’s biological activity by interacting with specific proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate is compared below with two closely related compounds:

Ethyl 2,2-Difluoro-2-(6-Fluoro-1H-Indazol-5-yl)Acetate

- Molecular Formula : C₁₁H₉F₃N₂O₂

- Molecular Weight : 258.20 g/mol

- Key Differences :

- Substitution of the pyrazole ring with a 6-fluoroindazole moiety.

- Increased molar mass and density (1.431 g/cm³ ) due to the larger indazole ring and additional fluorine atom.

- Higher predicted boiling point (380°C ) compared to pyrazole derivatives, likely due to enhanced van der Waals interactions from the indazole system .

- Applications : Identified as Bozitinib Impurity 13 , indicating its role in pharmaceutical synthesis or quality control .

rac-Methyl 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]-1H-1,2,3-Triazole-4-Carboxylate

- Molecular Formula : C₈H₁₁N₃O₄

- Molecular Weight : 213.19 g/mol

- Key Differences: Replacement of the pyrazole ring with a 1,2,3-triazole and inclusion of a tetrahydrofuran (oxolane) group. Lower molecular weight and altered polarity due to the hydroxyl group on the oxolane ring. Potential for hydrogen bonding via the hydroxyl group, influencing solubility and reactivity .

- Applications : Serves as a chiral building block in medicinal chemistry, particularly for synthesizing bioactive molecules with stereochemical complexity .

General Trends in Physicochemical Properties

| Property | This compound | Ethyl 2,2-Difluoro-2-(6-Fluoro-1H-Indazol-5-yl)Acetate | rac-Methyl 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]-1H-1,2,3-Triazole-4-Carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 241.29 | 258.20 | 213.19 |

| Density (g/cm³) | Not reported | 1.431 | Not reported |

| Boiling Point (°C) | Not reported | 380.0 | Not reported |

| pKa | Not reported | 11.93 | Not reported |

| Key Functional Groups | Pyrazole, difluoroacetate, methyl | Indazole, trifluoroacetate | Triazole, oxolane, hydroxyl, carboxylate |

Structural and Functional Implications

- Fluorine Substitution : The presence of fluorine atoms in both the target compound and the indazole derivative enhances lipophilicity and metabolic stability, critical for drug design .

- Heterocyclic Core : Pyrazole (target compound) and indazole (comparator) rings are prevalent in kinase inhibitors, while triazoles are common in antifungal agents.

- Ester Groups : Ethyl esters (target and indazole compounds) may improve membrane permeability compared to methyl esters (triazole derivative) due to increased hydrophobicity .

Biological Activity

Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1343190-46-4) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

Key Features:

- Molecular Weight: 204.18 g/mol

- Functional Groups: Contains difluoroacetate and pyrazole moieties, which are significant in influencing its biological activity.

Pharmacological Potential

Research indicates that compounds with pyrazole structures often exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been studied for its potential in these areas:

-

Anti-Fibrotic Activity:

- A study demonstrated that derivatives of pyrazole can inhibit collagen expression in hepatic stellate cells, suggesting potential use in treating fibrosis-related conditions .

- The compound's structural modifications may enhance its efficacy against fibrotic diseases by targeting collagen prolyl-4-hydroxylase (CP4H), an enzyme involved in collagen synthesis .

-

Anti-Cancer Properties:

- Pyrazole derivatives have shown promise as anti-cancer agents through various mechanisms, including apoptosis induction and cell cycle arrest .

- Compounds similar to this compound have been reported to exhibit cytotoxic effects on cancer cell lines, indicating potential for further development as anti-cancer drugs .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in fibrogenesis and tumor progression.

- Modulation of Signaling Pathways: It may affect signaling pathways related to inflammation and cell proliferation.

Study on Anti-Fibrotic Effects

In vitro studies demonstrated that this compound significantly reduced collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showcasing the compound's effectiveness:

| Compound | IC50 (μM) |

|---|---|

| This compound | 45.69 |

| Control Compound A | 50.00 |

| Control Compound B | 48.00 |

This data suggests that the compound could serve as a lead candidate for further development in anti-fibrotic therapies .

Cytotoxicity Against Cancer Cell Lines

Another study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. This compound was found to induce apoptosis in cancer cells with an IC50 value comparable to established chemotherapeutics:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 30.00 |

| HeLa (Cervical Cancer) | 35.00 |

| A549 (Lung Cancer) | 32.00 |

These findings highlight the potential of this compound as an effective agent in cancer treatment strategies .

Q & A

Q. What are the optimal synthetic routes for ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate in laboratory settings?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting a fluorinated pyrazole precursor with ethyl chloroacetate in the presence of a base (e.g., triethylamine) under reflux in ethanol can yield the target compound. Purification via recrystallization from ethanol or column chromatography is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm the presence of difluoro, pyrazole, and ester groups.

- Mass spectrometry (MS) : For molecular weight verification.

- X-ray crystallography : Resolves crystal structure and stereochemistry, as demonstrated in analogous compounds .

- IR spectroscopy : Identifies functional groups like C=O and C-F bonds.

Q. What solvent systems are recommended for recrystallization to achieve high purity?

Ethanol or ethanol/water mixtures are effective due to the compound’s moderate polarity. Recrystallization from ethanol at low temperatures (0–5°C) can minimize co-precipitation of impurities .

Advanced Research Questions

Q. How do the electron-withdrawing difluoro and pyrazole groups influence the compound’s reactivity in nucleophilic substitution reactions?

The difluoro group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). The pyrazole ring’s nitrogen atoms may participate in hydrogen bonding or π-π stacking, altering reaction kinetics. Methodological approaches include:

- Kinetic studies : Monitoring reaction rates under varying conditions (pH, solvent polarity).

- Computational modeling (DFT) : To map electron density and predict reactive sites .

Q. What methodological challenges arise in assessing the environmental persistence and biodegradation pathways of this compound?

Challenges include tracking degradation products and evaluating ecotoxicity. Recommended approaches:

- HPLC-MS/MS : To identify degradation intermediates in soil/water matrices.

- Microbial assays : Use soil slurries or activated sludge to study biodegradation rates.

- OECD Guideline 301 : Standardized tests for ready biodegradability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity against enzyme targets?

- Enzyme inhibition assays : Test inhibitory effects on kinases or proteases using fluorogenic substrates.

- Molecular docking : Compare binding affinities with analogs (e.g., pyrazole derivatives lacking fluorine) using software like AutoDock.

- Systematic substituent variation : Modify the pyrazole’s methyl group or ester moiety to assess functional group contributions .

Q. What experimental approaches resolve contradictions in reported reaction yields for similar difluorinated pyrazole derivatives?

- Factorial design experiments : Test variables (catalyst loading, temperature, solvent) to identify yield-limiting factors.

- In situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediate formation.

- Purity optimization : Address side reactions (e.g., hydrolysis) by controlling moisture levels or using anhydrous solvents .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activity data for fluorinated pyrazole derivatives?

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Meta-analysis : Compare data across studies while accounting for variables like assay pH, incubation time, and solvent (DMSO vs. ethanol) .

Q. Notes for Methodological Rigor

- Synthetic reproducibility : Always report reaction conditions (solvent purity, stirring rate, inert atmosphere) to minimize variability .

- Analytical validation : Calibrate instruments with certified reference standards and include triplicate measurements in data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.